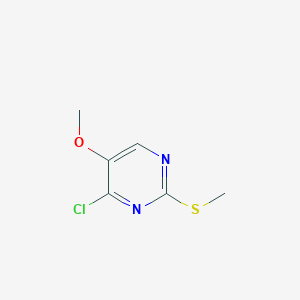
4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine
Overview
Description
4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine is an organic compound with the molecular formula C6H7ClN2OS and a molecular weight of 190.65 g/mol . This compound is part of the pyrimidine family, which is known for its wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine typically involves the reaction of 4-chloro-5-methoxy-2-methylthiopyrimidine with appropriate reagents under controlled conditions . The specific synthetic routes and reaction conditions can vary, but common methods include:
Nucleophilic substitution reactions: These reactions often involve the use of nucleophiles such as thiols or amines to replace the chlorine atom in the pyrimidine ring.
Oxidation and reduction reactions: These reactions can be used to modify the functional groups attached to the pyrimidine ring, such as converting a methylthio group to a sulfoxide or sulfone.
Chemical Reactions Analysis
4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine undergoes various chemical reactions, including:
Substitution reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction reactions: The compound can undergo reduction reactions to modify the functional groups attached to the pyrimidine ring.
Common reagents used in these reactions include nucleophiles like thiols and amines, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine has several scientific research applications, including:
Pharmaceutical research: This compound is used as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting nucleic acid metabolism.
Agrochemical research: It is used in the development of herbicides and fungicides due to its ability to interfere with nucleic acid synthesis in plants and fungi.
Materials science: The compound is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine involves its interaction with nucleic acids and enzymes involved in nucleic acid metabolism. The compound can inhibit the synthesis of nucleic acids by interfering with the enzymes responsible for their production. This inhibition can lead to the disruption of cellular processes in both plants and microorganisms, making it useful in pharmaceutical and agrochemical applications.
Comparison with Similar Compounds
4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine can be compared with other similar compounds, such as:
4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine: This compound has a trifluoromethyl group instead of a methoxy group, which can significantly alter its chemical properties and reactivity.
5-Methoxy-2-(methylsulfanyl)pyrimidine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity, making it valuable for various scientific research applications.
Properties
IUPAC Name |
4-chloro-5-methoxy-2-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2OS/c1-10-4-3-8-6(11-2)9-5(4)7/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWERHXRSRVRUFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1Cl)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50287920 | |
| Record name | 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50287920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87026-45-7 | |
| Record name | 87026-45-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53416 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50287920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

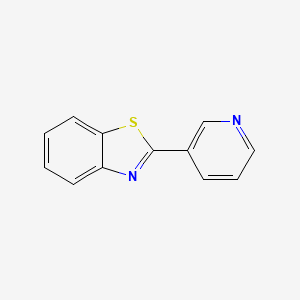

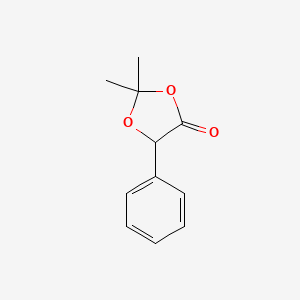


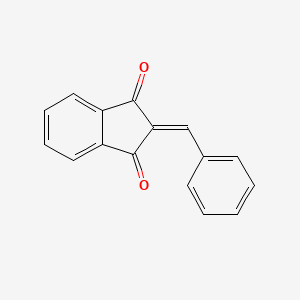
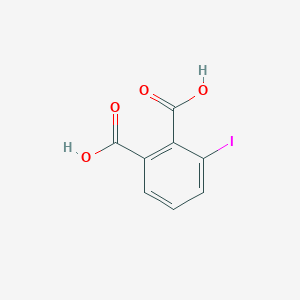



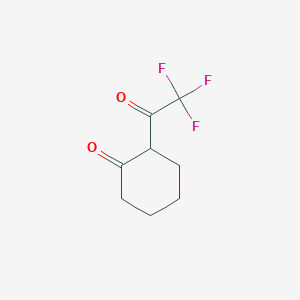
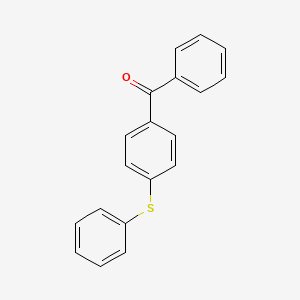
![4-Nitrobenzo[d]thiazol-2-amine](/img/structure/B1295879.png)
